molecular formula C11H11F3O2 B7861649 3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol

3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol

Cat. No.: B7861649
M. Wt: 232.20 g/mol
InChI Key: KHYATMNVADTHRB-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a hydroxyl group and a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability, making such compounds of interest in medicinal chemistry and agrochemical development .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-4-2-1-3-8(9)10(15)5-6-16-7-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYATMNVADTHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Oxolan-3-ol Family

The following compounds share the oxolan-3-ol core but differ in aryl substituents, influencing their physicochemical and biological properties:

Compound Name Substituent on Phenyl Ring Key Features Potential Applications
3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol 2-CF₃ High lipophilicity due to -CF₃; hydroxyl enables hydrogen bonding Drug candidates, agrochemicals
3-(4-Fluoro-3-methylphenyl)oxolan-3-ol 4-F, 3-CH₃ Moderate polarity; methyl and fluorine may enhance metabolic stability Organic synthesis intermediates
3-(3-Ethoxyphenyl)oxolan-3-ol 3-OCH₂CH₃ Ethoxy group increases steric bulk and alters solubility Not reported; speculative

Key Observations :

  • Bioactivity Clues: Compounds with hydroxylated aromatic systems (e.g., phenolic derivatives in ) exhibit anti-inflammatory activity, suggesting that the hydroxyl group in oxolan-3-ol derivatives may contribute to similar biological interactions .

Heterocyclic Derivatives with Trifluoromethylphenyl Moieties

describes carboxhydrazides containing a 3-(trifluoromethyl)phenyl group fused to a furo[3,2-b]pyrrole system. Although structurally distinct from the oxolan-3-ol core, these compounds demonstrate moderate inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts, with IC₅₀ values ranging from 10–50 μM for the most active derivatives (e.g., compounds 6a–6e) . This highlights the role of the -CF₃ group in enhancing bioactivity, possibly through improved membrane permeability or target binding.

Comparison Table :

Compound Class Core Structure Bioactivity (IC₅₀ or EC₅₀) Application Context
Oxolan-3-ol derivatives Tetrahydrofuran + -OH Not reported Speculative: Drug discovery
Furopyrrole-carboxhydrazides Furo[3,2-b]pyrrole PET inhibition: ~10–50 μM Agrochemical research

Fluorinated Oxolane Derivatives

and describe fluorinated oxolane derivatives such as (3S)-3-fluorotetrahydro-3-furanmethanol. These compounds lack the aryl substituent but feature fluorine directly on the oxolane ring, which alters electronic and steric properties:

Compound Name Fluorine Position Functional Groups Key Differences vs. Target Compound
(3S)-3-fluorotetrahydro-3-furanmethanol 3-position -CH₂OH, -F No aryl group; higher polarity
Target Compound N/A -OH, -CF₃-Ph Aromatic moiety enhances lipophilicity

Impact of Fluorine :

Research Findings and Implications

  • Agrochemical Potential: The -CF₃ group is prevalent in pesticidal agents (e.g., furyloxyfen in ), suggesting that this compound could be explored for herbicidal or fungicidal activity .
  • Medicinal Chemistry: Hydroxyl-containing aromatic compounds (e.g., ’s compound 2, IC₅₀ = 17.00 μM for NO inhibition) indicate that the target compound’s hydroxyl group may synergize with -CF₃ for anti-inflammatory or antioxidant applications .

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